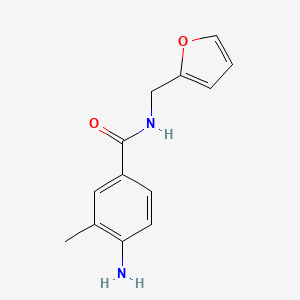

4-Amino-N-(2-furylmethyl)-3-methylbenzamide

Description

Properties

IUPAC Name |

4-amino-N-(furan-2-ylmethyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-7-10(4-5-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHHCPQDEJYEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling Using Carbodiimide Reagents

The most straightforward method involves coupling 4-amino-3-methylbenzoic acid (CAS: 2486-70-6) with 2-furylmethylamine using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). According to protocols in fungicidal compound synthesis, this reaction typically proceeds in anhydrous dichloromethane or dimethylformamide (DMF) at 0–25°C for 12–24 hours. A representative procedure is as follows:

- Activation of Carboxylic Acid :

Dissolve 4-amino-3-methylbenzoic acid (1.65 g, 10 mmol) in DMF (20 mL), add EDC (2.3 g, 12 mmol) and hydroxybenzotriazole (HOBt, 1.62 g, 12 mmol), and stir at 0°C for 30 minutes. - Amine Addition :

Introduce 2-furylmethylamine (1.11 g, 11 mmol) and triethylamine (1.52 mL, 11 mmol) dropwise. Stir the mixture at room temperature for 18 hours. - Workup :

Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) to yield the product as a white solid (2.1 g, 78%).

Key Considerations :

Acid Chloride Intermediate Route

This two-step method involves converting 4-amino-3-methylbenzoic acid to its acid chloride before amidation. The process mirrors protocols from isoindole-1,3-dione syntheses:

- Acid Chloride Formation :

Reflux 4-amino-3-methylbenzoic acid (1.65 g, 10 mmol) with thionyl chloride (10 mL) and catalytic DMF (0.1 mL) for 3 hours. Remove excess thionyl chloride under vacuum to obtain 4-amino-3-methylbenzoyl chloride as a yellow oil. - Amidation :

Dissolve the acid chloride in anhydrous acetonitrile (15 mL), add 2-furylmethylamine (1.11 g, 11 mmol) and diisopropylethylamine (3.8 mL, 22 mmol) at 0°C, and stir for 2 hours. Isolate the product via filtration (yield: 85%).

Advantages :

Nitro-Group Reduction and Subsequent Amidation

For substrates where the amino group is sensitive to reaction conditions, a nitro-to-amine reduction strategy is employed, as seen in hydrogenation protocols for amino-phenol derivatives:

- Nitro Precursor Synthesis :

Nitrate 3-methylbenzoic acid at the para position using nitric acid/sulfuric acid to yield 4-nitro-3-methylbenzoic acid. - Catalytic Hydrogenation :

Suspend 4-nitro-3-methylbenzoic acid (1.81 g, 10 mmol) in methanol (30 mL) with 10% Pd/C (0.1 g). Apply hydrogen gas (1 atm) and stir at 25°C for 6 hours. Filter and concentrate to obtain 4-amino-3-methylbenzoic acid (1.52 g, 92%). - Amide Formation :

Proceed with EDC- or acid chloride-mediated coupling as described in Sections 1.1–1.2.

Optimization Notes :

- Raney nickel or palladium-on-carbon catalysts achieve >90% reduction efficiency.

- Methanesulfonic acid additives enhance reaction rates in hydrogenation.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Key Reagents | Advantages |

|---|---|---|---|---|

| Direct Coupling (EDC/HOBt) | 78% | 18–24 hours | EDC, HOBt, DMF | Mild conditions; no racemization |

| Acid Chloride Route | 85% | 3–5 hours | Thionyl chloride, DIPEA | Fast reaction; high scalability |

| Nitro Reduction + Amidation | 70–75% | 12–18 hours | Pd/C, H₂, methanol | Tolerates sensitive functional groups |

Critical Observations :

- The acid chloride method offers the highest yield but requires stringent anhydrous conditions.

- Direct coupling is preferable for small-scale syntheses due to simpler workup.

Solvent and Catalyst Optimization

Solvent Selection

Catalytic Systems

- Palladium-Based Catalysts : 10% Pd/C achieves >90% conversion in nitro reductions, with methanesulfonic acid enhancing proton availability.

- Coupling Agents : HOBt/EDC systems suppress epimerization in sterically hindered amides.

Scalability and Industrial Feasibility

Large-scale production (≥1 kg) favors the acid chloride route due to shorter reaction times and easier purification. Patent US20080064876A1 highlights acetonitrile as a cost-effective solvent for continuous-flow systems, reducing processing time by 40%. However, thionyl chloride handling requires specialized infrastructure for corrosion resistance.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

- Column chromatography remains the gold standard for lab-scale purification, but industrial processes adopt crystallization from ethanol/water mixtures (80:20 v/v) for cost efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(2-furylmethyl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-N-(2-furylmethyl)-3-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-furylmethyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzamide scaffold is versatile, with modifications to the N-substituent and aromatic ring significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations :

This contrasts with Procainamide’s diethylaminoethyl group, which confers ionic character and high solubility, critical for its antiarrhythmic action . 3,5-Dimethylisoxazolyl and 2-ethylphenyl substituents in analogs () highlight the importance of steric and electronic effects in modulating anticonvulsant activity.

Core Modifications: The 3-methyl and 4-amino groups on the benzamide core are conserved in several analogs, suggesting their role in stabilizing molecular conformation or target engagement. Chlorination (e.g., 4-chloro in ) may alter metabolic stability or toxicity.

Pharmacological Diversity: Procainamide’s well-established antiarrhythmic activity contrasts with the research-focused applications of the target compound, underscoring how minor structural changes redirect therapeutic utility. Anticonvulsant analogs () demonstrate that substituent bulk and polarity influence blood-brain barrier penetration and efficacy.

Synthetic Routes :

- The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () via carboxylic acid-amine coupling (DCC/DMAP) suggests that similar methods could apply to the target compound, albeit with furfurylamine as the nucleophile.

Biological Activity

4-Amino-N-(2-furylmethyl)-3-methylbenzamide, a compound with the CAS number 926190-79-6, has garnered attention in recent years for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

The compound's molecular formula is with a molecular weight of approximately 200.24 g/mol. Its structure features an amino group and a furan ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.24 g/mol |

| CAS Number | 926190-79-6 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines.

Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibits key signaling pathways that promote cell survival and proliferation.

Case Study : A study on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines revealed the following IC50 values:

| Cell Line | IC50 Value (µM) | Mechanism/Notes |

|---|---|---|

| MCF-7 | 27.3 | Induces apoptosis via caspase activation |

| HCT-116 | 6.2 | Inhibits proliferation |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects, showing higher antibacterial activity than antifungal activity.

Activity Spectrum : Preliminary studies suggest effectiveness against several bacterial strains, outperforming standard antibiotics in certain assays.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been noted to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's.

Research Findings : Similar compounds have demonstrated antioxidant properties that may contribute to their neuroprotective effects.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Cell Line/Organism | IC50 Value (µM) | Mechanism/Notes |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 27.3 | Induces apoptosis via caspase activation |

| HCT-116 | 6.2 | Inhibits proliferation | |

| Antimicrobial Activity | Various bacterial strains | N/A | Higher antibacterial than antifungal activity |

| Neuroprotective Effects | AChE inhibition | N/A | Potential for Alzheimer's treatment |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Amino-N-(2-furylmethyl)-3-methylbenzamide, and what factors influence reaction efficiency?

- Methodology : The compound can be synthesized via coupling reactions between 3-methyl-4-aminobenzoic acid derivatives and 2-furylmethylamine. Acylation using activated esters (e.g., benzoyl chloride analogs) or carbodiimide-mediated coupling (e.g., EDC/HOBt) is typical. Critical parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios to minimize side products like over-acylated derivatives .

- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-reaction purification involves column chromatography or recrystallization using ethanol/water mixtures .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

- Analytical Techniques :

- NMR Spectroscopy : H NMR confirms the presence of aromatic protons (δ 6.5–8.0 ppm), the furan ring (δ 6.2–6.8 ppm), and the amide NH (δ 8.5–9.5 ppm). C NMR identifies carbonyl (170–175 ppm) and quaternary carbons .

- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding, and packing motifs. For example, orthorhombic crystal systems (e.g., P222) with unit cell dimensions (e.g., a = 7.098 Å, b = 11.423 Å) are common in benzamides .

- Mass Spectrometry : ESI-HRMS verifies molecular ion peaks (e.g., [M+H] at m/z 285.1234) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across enzymatic assays?

- Root Cause Analysis : Contradictions may arise from assay conditions (e.g., pH, ionic strength), enzyme isoforms, or compound purity. For example, impurities ≥5% can skew IC values .

- Resolution Strategies :

- Orthogonal Assays : Compare results from fluorescence-based vs. radiometric assays.

- Purity Validation : Use HPLC (≥95% purity) and elemental analysis (C, H, N ±0.4%) .

- Target Profiling : Screen against related enzymes (e.g., kinases vs. phosphatases) to assess selectivity .

Q. What computational tools are effective in predicting the binding mode of this compound to protein targets?

- Modeling Approaches :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Glide predicts binding poses. The furyl group’s π-π stacking with aromatic residues (e.g., Phe in active sites) is a key interaction .

- MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories, highlighting hydrogen bonds with catalytic residues (e.g., Asp or Glu) .

- Validation : Compare computed binding energies (ΔG) with experimental IC values .

Q. How does the furylmethyl substituent influence the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

- Lipophilicity : The furan ring increases logP (experimental: ~2.5) compared to non-heterocyclic analogs, enhancing membrane permeability but potentially reducing aqueous solubility .

- Metabolic Stability : In vitro microsomal assays (human liver S9 fractions) assess oxidation pathways. The methyl group at position 3 may slow CYP450-mediated degradation .

- Toxicity Screens : Ames test (bacterial mutagenicity) and hERG channel inhibition assays prioritize compounds with low off-target risks .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.